

# Nonanoyl Chloride (CAS 764-85-2): A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nonanoyl chloride

Cat. No.: B041932

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Nonanoyl chloride**, a versatile acyl chloride widely employed in organic synthesis. This document consolidates its chemical identity, physicochemical properties, and key applications, with a focus on its relevance to research and drug development. Detailed experimental protocols and mechanistic visualizations are provided to support practical laboratory applications.

## Chemical Identity and Synonyms

**Nonanoyl chloride**, identified by the CAS number 764-85-2, is an important chemical intermediate.<sup>[1]</sup> It is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Synonyms and Identifiers for **Nonanoyl Chloride**

Identifier Type	Value
CAS Number	764-85-2
Common Synonyms	Pelargonyl chloride, n-Nonanoyl chloride, Nonanoic acid chloride, Pelargonoyl chloride, Pelargonic acid chloride[2]
NSC Number	9829[1]
EC Number	212-131-2[3]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> ClO[3]
SMILES	CCCCCCCCC(=O)Cl
InChI Key	NTQYXUJLILNTFH-UHFFFAOYSA-N

## Physicochemical Properties

**Nonanoyl chloride** is a colorless to pale yellow liquid with a pungent odor. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Table 2: Physicochemical Properties of **Nonanoyl Chloride**

Property	Value	Reference(s)
Molecular Weight	176.68 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	108-110 °C at 22 mmHg	
Density	0.98 g/mL at 25 °C	
Refractive Index	n <sub>20/D</sub> 1.438 (lit.)	
Flash Point	99 °C (210.2 °F)	
Solubility	Soluble in organic solvents like ether and chloroform; reacts with water.	

## Applications in Research and Drug Development

**Nonanoyl chloride** is a highly reactive compound, primarily used as an acylating agent in organic synthesis. Its utility spans various fields, including the synthesis of pharmaceutical intermediates and the modification of biomolecules.

### Synthesis of Amides and Esters

The primary application of **Nonanoyl chloride** is in the formation of amide and ester linkages through nucleophilic acyl substitution. This reactivity is fundamental in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).

- **Amide Synthesis:** **Nonanoyl chloride** reacts readily with primary and secondary amines to form N-substituted nonanamides. This reaction is crucial for introducing lipophilic nonanoyl chains into molecules, which can be a key strategy in drug design to enhance membrane permeability and bioavailability.
- **Ester Synthesis:** The reaction of **Nonanoyl chloride** with alcohols yields nonanoate esters. These esters have applications as fragrances, flavorings, and plasticizers, and also serve as intermediates in the synthesis of more complex molecules.

### Modification of Biomolecules

**Nonanoyl chloride** is utilized for the acylation of biomolecules, such as chitosan, to alter their physicochemical properties.

- **Chitosan Acylation:** The acylation of the amine groups of chitosan with **Nonanoyl chloride** can improve its material properties and adsorption capacity. This modification enhances its hydrophobicity, making it suitable for applications in drug delivery systems and as a biomaterial.

## Experimental Protocols

The following sections provide detailed methodologies for key reactions involving **Nonanoyl chloride**.

### General Protocol for Amide Synthesis

This protocol outlines the synthesis of an N-substituted nonanamide from a primary or secondary amine.

Materials:

- **Nonanoyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Tertiary amine base (e.g., triethylamine, pyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a dry, inert-atmosphere flask, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add **Nonanoyl chloride** (1.05 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to isolate the desired amide.

## General Protocol for Ester Synthesis

This protocol describes the esterification of an alcohol using **Nonanoyl chloride**.

Materials:

- **Nonanoyl chloride**
- Alcohol
- Anhydrous aprotic solvent (e.g., dichloromethane, THF)
- Pyridine or a catalytic amount of DMAP (4-dimethylaminopyridine)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a dry, inert-atmosphere flask, dissolve the alcohol (1.0 equivalent) in the anhydrous aprotic solvent.
- Add pyridine (1.1 equivalents) or a catalytic amount of DMAP to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add **Nonanoyl chloride** (1.1 equivalents) to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Separate the organic layer, and extract the aqueous layer with the reaction solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the solution and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to isolate the desired ester.

## Protocol for N-Acylation of Chitosan

This protocol is a representative procedure for the modification of chitosan with **Nonanoyl chloride**.

Materials:

- Chitosan
- Aqueous acetic acid (e.g., 0.12 M)
- **Nonanoyl chloride**
- Acetone
- Methanol

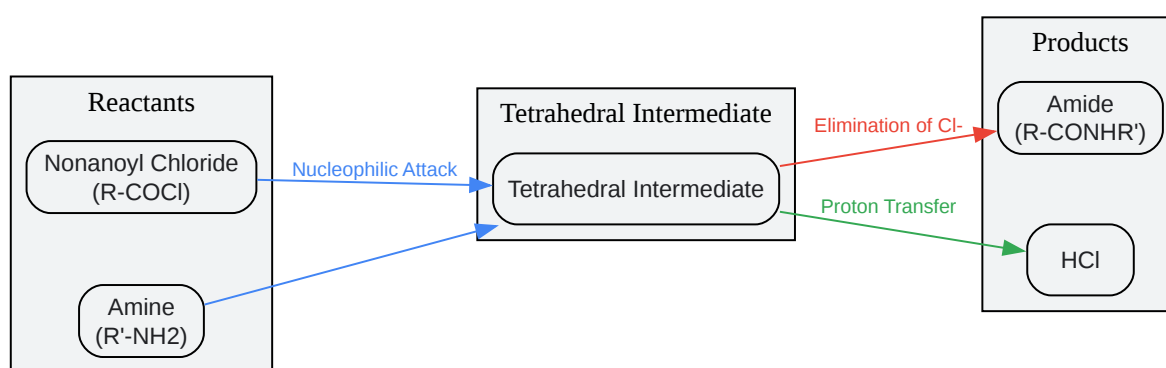
Procedure:

- Dissolve chitosan in the aqueous acetic acid solution.
- Carefully adjust the pH of the reaction solution to a desired value (e.g., 6.0-8.0) using a suitable base.
- Add **Nonanoyl chloride** dropwise to the solution while stirring.
- Continue stirring at room temperature for an extended period (e.g., 16 hours).
- Neutralize the mixture and precipitate the product by pouring it into acetone.

- Filter the solid product and wash it with methanol at an elevated temperature (e.g., 60 °C).
- Dry the resulting N-nonanoyl chitosan.

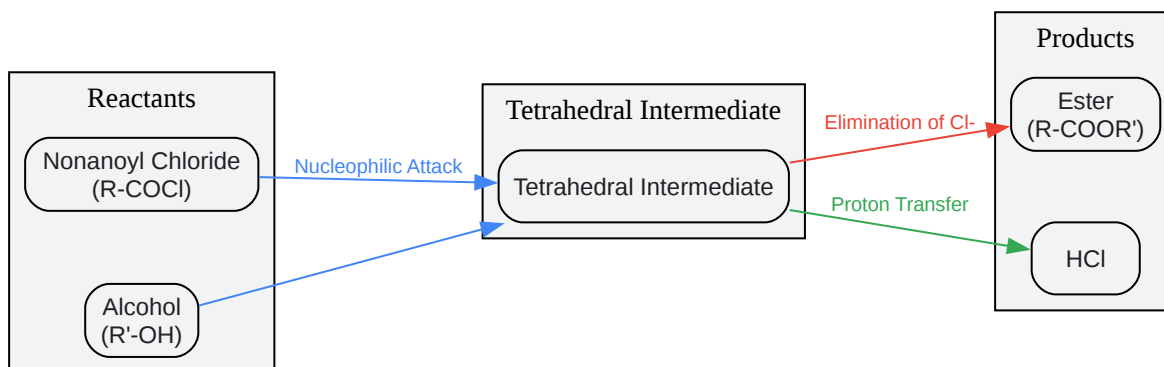
## Mechanistic and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a typical experimental workflow.



[Click to download full resolution via product page](#)

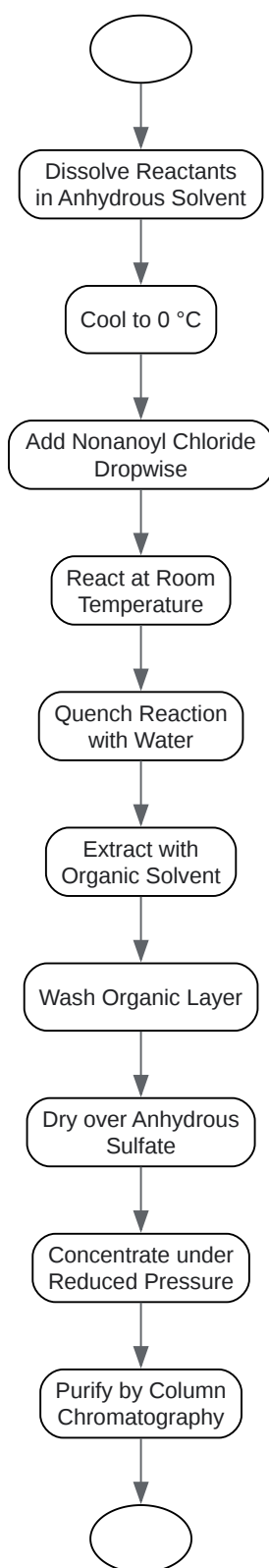
Caption: Nucleophilic acyl substitution for amide synthesis.



[Click to download full resolution via product page](#)

Caption: Nucleophilic acyl substitution for ester synthesis.





[Click to download full resolution via product page](#)

Caption: General experimental workflow for acylation.

## Safety Information

**Nonanoyl chloride** is a corrosive and hazardous chemical that requires careful handling. It is toxic if swallowed and causes severe skin burns and eye damage. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection, must be worn. It is incompatible with bases and water, reacting to release hydrogen chloride gas. Store in a cool, dry place away from moisture.

This guide is intended for informational purposes for qualified research and development professionals and does not supersede any safety data sheets (SDS) or institutional safety protocols.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nonanoyl chloride | C<sub>9</sub>H<sub>17</sub>ClO | CID 69819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 764-85-2: Nonanoyl chloride | CymitQuimica [cymitquimica.com]
- 3. Nonanoyl chloride 96 764-85-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [Nonanoyl Chloride (CAS 764-85-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041932#nonanoyl-chloride-synonyms-and-cas-number-764-85-2]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)